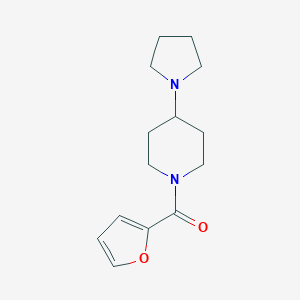![molecular formula C23H26ClN3O2 B247261 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a piperazine derivative that belongs to the class of phenylpiperazines.
Wirkmechanismus
1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. It also has affinity for other receptors such as the dopamine D2 receptor and the sigma-1 receptor. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an antidepressant and anxiolytic effect. This compound has also been shown to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has several advantages for use in lab experiments. It has high affinity for serotonin receptors, making it a useful tool for studying the role of serotonin in various neurological disorders. However, this compound has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has been shown to have some off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine. One possible direction is to study its potential use in the treatment of schizophrenia. This compound has been shown to have a modulatory effect on dopamine release, which is believed to play a role in the development of schizophrenia. Another possible direction is to study the long-term effects of this compound, particularly its potential for neurotoxicity. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in the treatment of various neurological disorders.
Synthesemethoden
1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine can be synthesized through a multistep process that involves the reaction of 1-(3-chlorobenzoyl)piperidine with 4-phenylpiperazine. The reaction is carried out in the presence of a base and a solvent such as methanol or ethanol. The resulting product is then purified through crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This compound has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
Molekularformel |
C23H26ClN3O2 |
|---|---|
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
[1-(3-chlorobenzoyl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H26ClN3O2/c24-20-8-4-6-18(16-20)22(28)27-11-5-7-19(17-27)23(29)26-14-12-25(13-15-26)21-9-2-1-3-10-21/h1-4,6,8-10,16,19H,5,7,11-15,17H2 |
InChI-Schlüssel |
RUQWBYBKSBSBIP-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(3-(2-furyl)-4-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247178.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247179.png)
![ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247188.png)
![ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247191.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247194.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)



![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)